N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(4-Fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidinone scaffold, a bicyclic heteroaromatic system fused with a thiophene ring. The compound is substituted at position 3 with a 2-methoxyethyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 4-fluorophenyl group. The 4-fluorophenyl group may enhance metabolic stability and binding affinity through hydrophobic and electron-withdrawing effects, while the 2-methoxyethyl substituent could improve solubility compared to bulkier hydrophobic groups .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S2/c1-24-8-7-21-16(23)15-13(6-9-25-15)20-17(21)26-10-14(22)19-12-4-2-11(18)3-5-12/h2-5H,6-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXWEEGMUPAMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials may include 4-fluoroaniline, 2-methoxyethylamine, and thienopyrimidine derivatives. The synthetic route may involve:
Nucleophilic substitution: reactions to introduce the fluorophenyl group.
Condensation: reactions to form the thienopyrimidine core.
Thiol-ene reactions: to attach the sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thienopyrimidinone Acetamide Derivatives
Key Observations:
- Position 3 Substitution: The target compound’s 2-methoxyethyl group is unique among the listed analogs, which typically feature aryl groups (e.g., 4-chlorophenyl in , 4-methylphenyl in ). This substitution may reduce steric hindrance and increase solubility compared to aromatic substituents.
Physicochemical Properties
- Solubility: The 2-methoxyethyl group likely enhances aqueous solubility compared to purely hydrophobic substituents (e.g., 4-methylphenyl in ).
Q & A
Q. Example SAR Table :
| Compound Variation | Biological Activity (IC₅₀, μM) | Key Finding |
|---|---|---|
| 4-Fluorophenyl substituent | 2.1 ± 0.3 | Optimal for kinase inhibition |
| 3,5-Dimethylphenyl substituent | 8.4 ± 1.2 | Reduced potency due to steric bulk |
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-analysis : Compare datasets using standardized assays (e.g., uniform cell lines like MCF-7 or HepG2) .
- Dosage normalization : Adjust for variations in compound purity or solvent effects (e.g., DMSO concentration ≤0.1%) .
- Computational validation : Apply QSAR models to predict activity trends and identify outliers .
Advanced: What crystallographic methods elucidate its 3D conformation and intermolecular interactions?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and packing arrangements (e.g., hydrogen bonding between acetamide and pyrimidine) .
- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., S···H interactions) .
- Density Functional Theory (DFT) : Validates experimental geometry and electronic properties .
Advanced: How can computational modeling predict its pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Molecular dynamics (MD) simulations : Assess stability in biological membranes (e.g., POPC bilayers) .
- Metabolite prediction : CypReact identifies potential oxidation sites (e.g., sulfur atoms) .
Advanced: What strategies identify and characterize synthesis by-products?
Methodological Answer:
- HPLC-MS/MS : Detects low-abundance impurities (e.g., over-oxidized sulfanyl groups) .
- Isolation via preparative TLC : Purifies by-products for NMR and HRMS analysis .
- Mechanistic studies : Probe reaction pathways using deuterated solvents or radical traps .
Advanced: How to design a meta-analysis of its bioactivity across diverse studies?
Methodological Answer:
- Data curation : Collect IC₅₀ values, assay types, and cell lines from peer-reviewed studies .
- Statistical tools : Use R or Python for heterogeneity testing (e.g., Cochrane’s Q) .
- Bubble plots : Visualize activity trends against structural parameters (e.g., substituent electronegativity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
